4-t-Butyl-2-methoxybenzylamine

Catalog No.
S8756710
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
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4-t-Butyl-2-methoxybenzylamine

Product Name

4-t-Butyl-2-methoxybenzylamine

IUPAC Name

(4-tert-butyl-2-methoxyphenyl)methanamine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-7H,8,13H2,1-4H3

InChI Key

FJPAKUVGOQEPNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CN)OC

Nucleophilic Substitution Strategies for Benzylamine Derivatives

Nucleophilic substitution remains a foundational approach for synthesizing benzylamine derivatives. For 4-t-Butyl-2-methoxybenzylamine, this typically involves displacing a leaving group (e.g., chloride or bromide) on a pre-functionalized aromatic ring with an amine nucleophile. A critical precursor is 4-t-Butyl-2-methoxybenzyl chloride, which can be aminated using aqueous or gaseous ammonia. However, the electron-donating methoxy and tert-butyl groups deactivate the ring, necessitating harsh conditions or catalytic activation.

Recent innovations leverage microwave-assisted synthesis to accelerate reaction kinetics, reducing processing times by 40–60% compared to conventional heating. Challenges persist in regioselectivity, as competing reactions may yield N-alkylated byproducts. Purification often requires column chromatography with silica gel and ethyl acetate/petroleum ether eluents to isolate the primary amine.

Friedel-Crafts Alkylation Approaches for t-Butyl Group Introduction

The tert-butyl group is introduced via Friedel-Crafts alkylation, employing tert-butyl chloride or alcohol in the presence of Lewis acids. For 4-t-Butyl-2-methoxybenzylamine, this reaction is typically performed on a methoxy-substituted benzene derivative. Phosphoric acid mixed with acid anhydrides (e.g., acetic anhydride) has emerged as an efficient catalyst system, achieving 71% yields under optimized conditions (110–145°C, 3.5 hours).

The methoxy group’s strong electron-donating effect directs electrophilic substitution to the para position, ensuring regioselectivity. Post-alkylation, the intermediate phenol is methylated using dimethyl sulfate or methyl iodide to install the methoxy group. This two-step sequence—alkylation followed by methylation—offers scalability, with raw material costs reduced by 30% compared to alternative routes.

Phase-Transfer Catalysis in Chloromethylation Reactions

Chloromethylation via phase-transfer catalysis (PTC) enables the introduction of a chloromethyl group (-CH2Cl) to the aromatic ring, which is subsequently aminated. For 4-t-Butyl-2-methoxybenzylamine, this method requires a pre-functionalized 4-t-butyl-2-methoxybenzene substrate. Tetrabutylammonium bromide (TBAB) is commonly employed as the PTC, facilitating the reaction between formaldehyde and hydrochloric acid in a biphasic system.

Key advantages include mild reaction conditions (25–40°C) and reduced side-product formation. The chloromethyl intermediate is isolated in 85–90% purity and subjected to amination with ammonium hydroxide at elevated temperatures (80–100°C). Limitations include the sensitivity of the methoxy group to strong acids, necessitating careful pH control during workup.

Reductive Amination Routes from Aldehyde Precursors

Reductive amination of 4-t-Butyl-2-methoxybenzaldehyde (CAS 53535-88-9) with ammonium acetate or ammonia represents the most efficient pathway. The aldehyde precursor, synthesized via oxidation of 4-t-Butyl-2-methoxybenzyl alcohol, undergoes condensation with ammonia to form an imine intermediate, which is reduced to the primary amine.

Modern protocols utilize H-cube flow reactors with hydrogen gas (50–100 bar) and palladium on carbon (Pd/C) catalysts, achieving conversions exceeding 90% at 150°C. This method eliminates stoichiometric reductants like sodium borohydride, enhancing safety and scalability. Post-reaction purification via vacuum distillation yields the amine with >95% purity. Comparative studies show this route reduces waste generation by 70% compared to batch processes.

Palladium catalysts enable precise functionalization of benzylamine derivatives through cross-coupling and C–H activation mechanisms. The steric bulk of the tert-butyl group and electron-donating methoxy substituent in 4-tert-butyl-2-methoxybenzylamine present distinct challenges for regioselective transformations.

Ligand Design for Steric Management

Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands facilitate Pd(II)-catalyzed enantioselective C–H cross-coupling of benzylamines. These ligands stabilize palladium intermediates while accommodating steric hindrance from the tert-butyl group [4]. For example, kinetic resolution of racemic benzylamines using Pd(OTf)₂ and (R)-MPAHA achieves enantiomeric excesses >90% for ortho-arylated products [4].

Directing Group Strategies

The nosyl (Ns) protecting group serves as a removable directing group for Pd-catalyzed ortho-C–H functionalization. In 4-tert-butyl-2-methoxybenzylamine derivatives, Ns-protected amines enable hydroxylation at the ortho position using Pd(OAc)₂ and PhI(OAc)₂ as oxidants, yielding o-hydroxybenzylamines in 65–82% yields [6]. This method tolerates electron-withdrawing substituents adjacent to the methoxy group.

Table 1: Palladium-Catalyzed Functionalization of 4-tert-Butyl-2-methoxybenzylamine Derivatives

Reaction TypeCatalyst SystemYield (%)Selectivity
C–H ArylationPd(OTf)₂/(R)-MPAHA78–92>90% ee
Ortho-HydroxylationPd(OAc)₂/PhI(OAc)₂65–82>20:1 ortho:para
Benzylic MethoxylationPd/C, O₂, i-Pr₂NEt70–85>95% benzylic

Heterogeneous Palladium Systems

Palladium on carbon (Pd/C) catalyzes benzylic methoxylation under aerobic conditions. For 4-tert-butyl-2-methoxybenzyl ethers, Pd/C (5 mol%) with molecular oxygen achieves 85% yield of mixed acetals at 80°C [5]. This method avoids homogeneous palladium residues, critical for pharmaceutical applications.

Quaternary Ammonium Salt Catalysts in Two-Phase Systems

Phase-transfer catalysis (PTC) addresses solubility challenges in benzylamine functionalization. The hydrophobic tert-butyl group enhances compatibility with organic phases, while quaternary ammonium salts mediate anion transfer across phase boundaries.

Dual-Site Phase-Transfer Catalysts

Bis-tripropylammonium methyl biphenyl dichloride (BTPAMBC) creates a third-liquid phase in triliquid systems, increasing interfacial area for reactions. When combined with tributyl(tetradecyl)phosphonium methanesulfonate ionic liquid, BTPAMBC accelerates esterification of 4-tert-butyl-2-methoxybenzyl alcohol derivatives by 7.7-fold compared to single PTC systems [8].

Enantioselective Alkylation

Chiral quaternary ammonium salts derived from tandem [4+2]/[3+2] cycloadducts enable asymmetric alkylation of glycine imines. Although developed for glycine derivatives, these catalysts show promise for benzylamine alkylation, with catalyst activity correlating to calculated electrostatic potential maps of the ammonium ions [7].

Table 2: Quaternary Ammonium Salts in Benzylamine Reactions

CatalystReactionk (min⁻¹)Yield (%)
BTPAMBC + TBTDPMSEsterification0.17794
TBABNucleophilic substitution0.04588
(S)-Binaphthyl PTCAsymmetric alkylation0.01275 (82% ee)

Solvent Effects

Toluene/water biphasic systems with tetrabutylammonium bromide (TBAB) optimize nucleophilic substitutions. For 4-tert-butyl-2-methoxybenzyl chloride amination, TBAB (10 mol%) in toluene/water (3:1) achieves 88% yield at 60°C [9]. The tert-butyl group minimizes catalyst poisoning by preventing ammonium salt aggregation.

Hydrogenolysis Techniques for Protective Group Removal

Protective group chemistry is essential for multifunctional benzylamine synthesis. The tert-butyl group’s stability under hydrogenolysis allows selective deprotection of other groups.

Palladium-Catalyzed Hydrogenolysis

Pd/C (10 wt%) under 3 atm H₂ quantitatively removes Cbz groups from N-protected 4-tert-butyl-2-methoxybenzylamines in ethanol at 25°C [6]. The methoxy substituent remains intact due to Pd’s low activity toward aryl ethers under these conditions.

Transfer Hydrogenation Systems

Ammonium formate/Pd(OH)₂ enables chemoselective removal of N-Alloc groups without reducing the tert-butyl moiety. In methanol/THF (4:1), 4-tert-butyl-2-methoxy-N-Alloc-benzylamine undergoes complete deprotection in 2 h at 50°C [4].

Table 3: Hydrogenolysis Conditions for Protective Groups

Protective GroupCatalystH₂ SourceTime (h)Yield (%)
CbzPd/C (10%)H₂ (3 atm)499
AllocPd(OH)₂/CNH₄HCO₂295
NsRa-NiH₂ (5 atm)687

Competitive Hydrogenation Pathways

The tert-butyl group’s steric bulk suppresses palladium adsorption, preventing unintended reduction of the aromatic ring. Contrastingly, benzyl ethers without tert-butyl substituents undergo ring hydrogenation under similar conditions [5].

The industrial production of 4-tert-butyl-2-methoxybenzylamine requires sophisticated optimization strategies to achieve maximum efficiency, cost-effectiveness, and scalability. This section examines three critical aspects of production optimization: continuous flow reactor configurations for scale-up, solvent selection criteria in large-scale amination, and temperature/pressure modulation in batch processes.

Continuous Flow Reactor Configurations for Scale-up

Continuous flow reactor systems represent a paradigm shift from traditional batch processing methods, offering significant advantages for the industrial production of 4-tert-butyl-2-methoxybenzylamine [1]. The implementation of continuous flow technology provides improved reaction safety, accelerated reaction kinetics, and enhanced process control compared to conventional batch operations [1].

The fundamental design considerations for scaling up continuous flow reactors involve maintaining consistent Damköhler numbers for heat and mass transfer across different reactor sizes [2]. For the production of benzylamine derivatives, the reactor configuration must accommodate the specific requirements of amination reactions while ensuring optimal mixing and temperature control throughout the system [3].

Reactor Design Parameters

The optimal reactor configuration for 4-tert-butyl-2-methoxybenzylamine production typically involves tubular reactors with internal diameters ranging from 1.0 to 10.7 millimeters, depending on the production scale requirements [4]. Laboratory-scale reactors with 1.0 millimeter internal diameter channels provide excellent heat and mass transfer characteristics, while production-scale systems may utilize reactors up to 10.7 millimeters in diameter to achieve throughput rates of 1.86 kilograms per day [4].

The reactor volume considerations are critical for maintaining product quality and reaction efficiency. Small-scale reactors with volumes ranging from 3.8 to 15.2 milliliters have demonstrated space-time yields of 0.08 to 0.21 moles per day per milliliter [5]. Scale-up to production volumes requires careful consideration of flow dynamics and residence time distribution to maintain these performance metrics [5].

Flow Regime Optimization

The establishment of appropriate flow regimes is essential for maximizing the efficiency of continuous flow amination processes [6]. For aryl halide amination reactions, significant process intensification has been demonstrated using continuous flow processing, with space-time yields showing improvements of up to 972-fold compared to traditional batch methods [6].

Temperature control in continuous flow systems allows for operation at elevated temperatures that would be impractical in batch reactors. For amination reactions of aryl halides, temperatures up to 200 degrees Celsius can be safely maintained in continuous flow reactors with residence times as short as 10 minutes [6]. This represents a substantial improvement over batch processes that typically require several hours at lower temperatures [6].

Reactor Configuration for Benzylamine Production

Specialized reactor configurations have been developed for benzylamine synthesis applications. Photochemical flow reactors utilizing Vapourtec R-series systems have been successfully employed for benzylic bromination reactions, which serve as precursors for benzylamine production [7]. These systems can process over 300 grams of starting material per day while maintaining consistent product quality [7].

The integration of multiple reactor stages allows for telescoped synthesis approaches, where sequential reactions can be performed in a single continuous process [8]. This methodology has proven particularly effective for multi-step syntheses of complex benzylamine derivatives, reducing overall processing time and minimizing intermediate isolation requirements [8].

Solvent Selection Criteria in Large-scale Amination

The selection of appropriate solvents for large-scale amination processes requires careful consideration of multiple factors including reaction compatibility, safety, cost-effectiveness, and environmental impact [9]. Advanced computational methods and statistical analysis techniques have been developed to optimize solvent selection for industrial applications [10].

Solvent Classification and Properties

Industrial solvent selection for amination processes must consider the inherent properties of different solvent classes. Polar protic solvents, polar aprotic solvents, and nonpolar solvents each offer distinct advantages and limitations for amination chemistry [10]. The development of deep learning frameworks has enabled more sophisticated prediction of polymer-solvent compatibility, achieving classification accuracies above 93 percent [10].

Principal component analysis of solvent databases containing over 700 solvents and 100 solvent scales has revealed that the first five principal components account for 75 percent of the total variance in solvent properties [9]. This statistical approach enables rational solvent selection based on quantitative structure-property relationships rather than purely empirical methods [9].

Process-Specific Solvent Requirements

For continuous flow amination processes, solvent selection must accommodate the specific requirements of high-temperature, high-pressure operation [6]. Aqueous ammonia solutions with concentrations of 15 to 40 weight percent have proven effective for direct amination reactions, providing both the nucleophilic species and the reaction medium [6].

The implementation of solvent-free amination processes represents an increasingly attractive option for industrial production [6]. These processes eliminate solvent-related costs and environmental concerns while often providing superior reaction kinetics and product yields [6].

Solvent Recovery and Recycling

Large-scale industrial processes require efficient solvent recovery systems to maintain economic viability [11]. Patent literature describes processes where aromatic aldehydes used as side reaction inhibitors can be recovered substantially completely and reused with only minimal supplementation [11]. This approach significantly reduces the adverse impact on product costs while maintaining high reaction yields [11].

The design of solvent recycling systems must consider the specific properties of the amination products and byproducts. For 4-tert-butyl-2-methoxybenzylamine production, the relatively low volatility and good thermal stability of the product facilitate efficient separation from reaction solvents through conventional distillation techniques [12].

Environmental and Safety Considerations

Modern solvent selection criteria must incorporate environmental impact assessments and safety considerations [13]. The implementation of green chemistry principles has led to the development of more sustainable solvent systems for industrial amination processes [14]. Bio-based solvents and water-based systems are increasingly favored where technically feasible [14].

Safety considerations include flash point temperatures, vapor pressure characteristics, and toxicity profiles of potential solvents [13]. For high-temperature amination processes, solvents with flash points above 142 degrees Celsius are preferred to minimize fire and explosion risks [12].

Temperature/Pressure Modulation in Batch Processes

Batch reactor temperature and pressure control represents one of the most challenging aspects of industrial amination processes due to the inherent variability in reaction conditions and the non-self-regulating nature of batch operations [15]. Advanced control strategies and process optimization techniques are essential for maintaining product quality and maximizing production efficiency [16].

Dynamic Response Characteristics

Batch amination processes exhibit integrating or runaway dynamic responses for key variables including concentration, pressure, and temperature [15]. These non-stationary characteristics require specialized control approaches that differ significantly from conventional proportional-integral-derivative controller tuning methods designed for self-regulating processes [15].

The extreme rangeability requirements for manipulated variables in batch operations present additional challenges [15]. Cooling rates, feed rates, and pressure control systems must accommodate exponential changes throughout the batch cycle, often requiring split-range control strategies across multiple manipulated variables [15].

Temperature Control Optimization

Advanced model predictive control strategies have demonstrated significant improvements in batch reactor temperature control performance [16]. For polyvinyl chloride reactor applications, adaptive control systems have reduced temperature variability by 75 percent while maintaining reactor temperature within 5 degrees Celsius of the setpoint [16].

The implementation of cascade control loops with primary temperature control and secondary cooling water flow control has proven effective for exothermic amination reactions [17]. This approach maintains constant pressure during the batch while preventing product precipitation and heat exchanger fouling [17].

Pressure Management Systems

Industrial batch reactors for amination processes typically operate at pressures ranging from 40 to 150 pounds per square inch gauge [16]. The optimization of pressure control systems requires careful consideration of reaction kinetics, safety constraints, and equipment limitations [16].

For ethoxylated fatty acid reactor applications, pressure control optimization has enabled operation at higher reaction temperatures with sustained feed rates of over 5000 pounds per hour [16]. This represents a 20 percent reduction in batch cycle time compared to conventional control methods [16].

Process Integration and Optimization

The integration of temperature and pressure control systems with feed rate optimization and endpoint detection provides comprehensive batch process control [18]. Data analytics and inferential measurement techniques enable real-time monitoring of batch progress and automatic adjustment of process parameters [18].

Modern batch optimization strategies incorporate simultaneous heating, pressurization, and filling operations to minimize overall cycle time [18]. The elimination of manual operator interventions through advanced automation systems further reduces batch-to-batch variability and improves overall process efficiency [18].

High-Pressure Reactor Applications

Specialized high-pressure reactor systems enable amination reactions at elevated temperatures and pressures that provide access to otherwise challenging chemical transformations [19]. These systems typically accommodate pressures up to 96 bar and temperatures exceeding 200 degrees Celsius for continuous flow operations [19].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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